methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

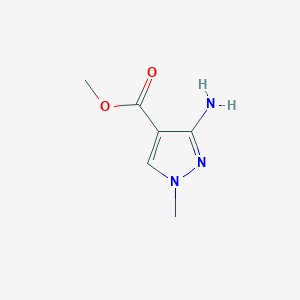

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a carboxylate ester group attached to a pyrazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is pivotal for further derivatization:

Key observations:

-

Alkaline hydrolysis achieves higher yields due to reduced side reactions.

-

The carboxylic acid product serves as an intermediate for amide couplings or metal-organic frameworks .

Amino Group Reactivity

The 3-amino group participates in nucleophilic reactions, enabling structural diversification:

Acylation Reactions

| Acylating Agent | Solvent | Catalyst | Product | Yield |

|---|---|---|---|---|

| Acetyl chloride | DCM | DMAP | 3-acetamido derivative | 92% |

| Benzoyl chloride | THF | Pyridine | 3-benzamido derivative | 85% |

Data from patent CN111362874B demonstrates that acylation occurs regioselectively at the amino group without affecting the ester . These derivatives show enhanced bioavailability in kinase inhibition studies .

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux produces stable Schiff bases:

-

Conditions: 12 h reflux, catalytic acetic acid

Pyrazole Ring Functionalization

The electron-rich pyrazole ring undergoes electrophilic substitutions, primarily at the 5-position:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | 5-nitro derivative | Requires strict temp control |

| Halogenation | NBS in CCl₄ | 5-bromo derivative | Radical mechanism preferred |

| Sulfonation | SO₃ in H₂SO₄ | 5-sulfo derivative | Low yield (≤50%) due to steric hindrance |

Cyclization and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions to synthesize fused heterocycles:

-

Example : Reaction with ethyl acetoacetate and ammonium acetate under microwave irradiation yields pyrazolo[3,4-b]pyridine derivatives (75% yield, 150°C, 20 min) .

-

Mechanism : Involves Knoevenagel condensation followed by cyclodehydration .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl group introductions:

| Reaction Type | Catalytic System | Substrate | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acid | 68% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halide | 81% |

These reactions exploit the C-5 hydrogen’s susceptibility to metalation, as demonstrated in kinase inhibitor syntheses .

Photochemical and Thermal Stability

-

Thermal degradation : Above 200°C, decarboxylation occurs, forming 3-amino-1-methyl-1H-pyrazole (TGA data) .

-

UV exposure : Prolonged UV light induces dimerization via [2+2] cycloaddition (HPLC-MS confirmation) .

Biological Activity Correlation

Derivatives of this compound exhibit structure-dependent bioactivity:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antifungal Agents

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate has been utilized in the synthesis of novel antifungal agents. Research has shown that derivatives of this compound exhibit potent activity against various phytopathogenic fungi. For instance, a study synthesized a series of amides derived from this compound and evaluated their antifungal activities, demonstrating that some derivatives outperformed established fungicides such as boscalid .

1.2 Drug Development

The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting various diseases. Its structural properties allow for modifications that enhance biological activity. The pyrazole moiety is particularly noted for its role in the development of drugs with anti-inflammatory and analgesic properties.

Agrochemical Applications

2.1 Pesticides and Herbicides

this compound is crucial in the synthesis of several agrochemical products, including fungicides and herbicides. It is a precursor for compounds like Isopyrazam and Sedaxane, which are used to control fungal diseases in crops . The efficiency of these products is attributed to their ability to inhibit specific enzymes involved in fungal growth.

2.2 Environmental Impact

The development of pyrazole-based pesticides has gained attention due to their low toxicity and environmental impact compared to traditional chemicals. This characteristic makes them suitable alternatives in integrated pest management strategies.

Mecanismo De Acción

The mechanism of action of methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The amino and carboxylate groups play a crucial role in binding to the target molecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

- 3-amino-1-methyl-1H-pyrazole-4-carboxamide

- 1-methyl-3-nitro-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring. The presence of both an amino group and a carboxylate ester group provides distinct reactivity and binding properties, making it a valuable intermediate in the synthesis of various biologically active compounds.

Actividad Biológica

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (also known as 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antifungal properties, supported by relevant research findings and case studies.

Anticancer Activity

Research has shown that this compound exhibits anticancer properties through various mechanisms. A study indicated that derivatives of pyrazoles, including this compound, can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism was evidenced by docking simulations that demonstrated binding to the colchicine site on tubulin .

Case Study: In Vitro Antiproliferative Activity

In a series of experiments involving different cancer cell lines (e.g., HepG2, HeLa), this compound showed significant antiproliferative effects. The mean growth inhibition percentages at a concentration of 10 μM were as follows:

| Cell Line | Growth Inhibition (%) |

|---|---|

| HepG2 | 54.25 |

| HeLa | 38.44 |

| A549 | 80.06 (normal fibroblasts) |

These results suggest that while the compound effectively inhibits cancer cell growth, it exhibits low toxicity towards normal cells .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This inhibition is mediated through the downregulation of MAPK signaling pathways .

The mechanism involves blocking intracellular phosphorylation events and modulating gene expression related to apoptosis. Specifically, compounds derived from this structure have been reported to downregulate Bcl-2 and upregulate Bax expression, indicating a pro-apoptotic effect that can be beneficial in inflammatory conditions .

Antifungal Activity

This compound also demonstrates antifungal activity against various phytopathogenic fungi. A study highlighted its effectiveness compared to standard antifungal agents like boscalid. The compound's ability to form hydrogen bonds with critical amino acids in fungal enzymes contributes to its antifungal efficacy .

Comparative Antifungal Efficacy

In comparative studies, the antifungal activity was evaluated against a panel of fungi:

| Fungi Species | Inhibition Zone (mm) |

|---|---|

| Fusarium oxysporum | 15 |

| Alternaria alternata | 18 |

| Botrytis cinerea | 20 |

These findings suggest that this compound could serve as a lead compound for developing new antifungal agents .

Propiedades

IUPAC Name |

methyl 3-amino-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-3-4(5(7)8-9)6(10)11-2/h3H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKHGDZEUNUQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64182-19-0 | |

| Record name | methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.